![molecular formula C28H23NO6S B2628382 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 476366-50-4](/img/structure/B2628382.png)
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiophene ring, and a phenoxybenzamido group, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling reactions: The benzo[d][1,3]dioxole moiety and the thiophene ring are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Amidation: The final step involves the amidation of the thiophene carboxylate with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and have been evaluated for their anticancer properties.
Uniqueness
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is unique due to its combination of the benzo[d][1,3]dioxole moiety, thiophene ring, and phenoxybenzamido group, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)34-16-33-22)36-27(25(17)28(31)32-2)29-26(30)19-9-11-21(12-10-19)35-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHMNFFYUTQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
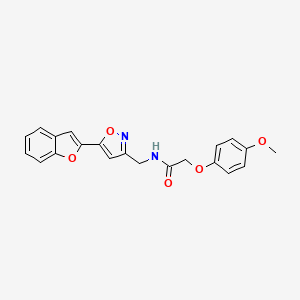
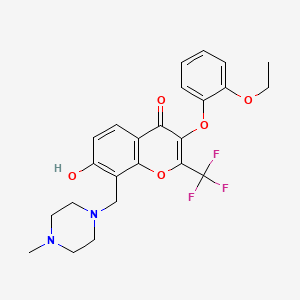
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)

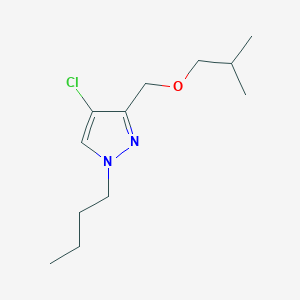
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)
![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)
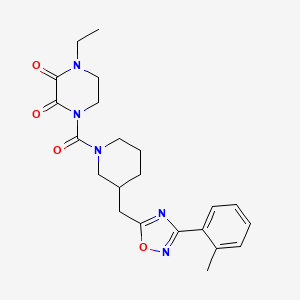
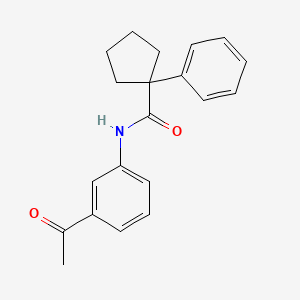
![4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2628311.png)
![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2628313.png)
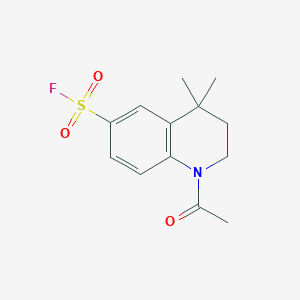
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide](/img/structure/B2628319.png)
![7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2628320.png)
